molecular formula C17H11ClN2 B12797280 2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline CAS No. 61001-11-4

2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline

Cat. No.: B12797280
CAS No.: 61001-11-4
M. Wt: 278.7 g/mol
InChI Key: FRCIBYDYVXQXGC-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline is a heterocyclic compound that belongs to the class of imidazoisoquinolines. These compounds are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo ring fused to an isoquinoline ring, with a 3-chlorophenyl group attached to the imidazo ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline can be achieved through various methods. One common approach involves the [4+2] annulation of 2-arylimidazoles and α-diazoketoesters using a Cp*RhIII catalyst . This method allows for precise control over the structural and substituted diversity at the 5- or 6-position of the imidazoisoquinoline ring. Another method involves the I2-DMSO mediated multicomponent convergent synthesis, which utilizes aryl methyl ketones and isoquinolin-1-amine to generate the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of transition metal catalysts, such as rhodium or palladium, is common in these processes to facilitate efficient bond formation and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazoisoquinoline N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazoisoquinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)imidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription . Additionally, it can modulate the activity of cyclic AMP-dependent protein kinase (PKA), which plays a crucial role in various cellular processes . These interactions lead to the disruption of cellular functions and contribute to the compound’s biological activities.

Comparison with Similar Compounds

Properties

CAS No.

61001-11-4

Molecular Formula

C17H11ClN2

Molecular Weight

278.7 g/mol

IUPAC Name

2-(3-chlorophenyl)imidazo[2,1-a]isoquinoline

InChI

InChI=1S/C17H11ClN2/c18-14-6-3-5-13(10-14)16-11-20-9-8-12-4-1-2-7-15(12)17(20)19-16/h1-11H

InChI Key

FRCIBYDYVXQXGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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